molecular formula C14H15NOS B5691733 Thiazole, 4-phenyl-2-(tetrahydro-2H-pyran-4-yl)- CAS No. 88571-78-2

Thiazole, 4-phenyl-2-(tetrahydro-2H-pyran-4-yl)-

Cat. No.: B5691733
CAS No.: 88571-78-2
M. Wt: 245.34 g/mol
InChI Key: PDVHEXJNTUVWMC-UHFFFAOYSA-N
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Description

Thiazole, 4-phenyl-2-(tetrahydro-2H-pyran-4-yl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds

Properties

IUPAC Name

2-(oxan-4-yl)-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-2-4-11(5-3-1)13-10-17-14(15-13)12-6-8-16-9-7-12/h1-5,10,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVHEXJNTUVWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353909
Record name Thiazole, 4-phenyl-2-(tetrahydro-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88571-78-2
Record name Thiazole, 4-phenyl-2-(tetrahydro-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole, 4-phenyl-2-(tetrahydro-2H-pyran-4-yl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-phenylthiazole with tetrahydro-2H-pyran-4-yl halide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of thiazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Thiazole, 4-phenyl-2-(tetrahydro-2H-pyran-4-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Thiazole, 4-phenyl-2-(tetrahydro-2H-pyran-4-yl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of thiazole, 4-phenyl-2-(tetrahydro-2H-pyran-4-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or block receptor sites, preventing the binding of natural ligands .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic heterocyclic compound with sulfur and nitrogen atoms.

    4-Phenylthiazole: A thiazole derivative with a phenyl group at the 4-position.

    Tetrahydro-2H-pyran-4-yl derivatives: Compounds containing the tetrahydro-2H-pyran-4-yl group.

Uniqueness

Thiazole, 4-phenyl-2-(tetrahydro-2H-pyran-4-yl)- is unique due to the combination of the thiazole ring, phenyl group, and tetrahydro-2H-pyran-4-yl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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